N-Fmoc-ethylenediamine hydrobromide

Catalog No.
S1937946
CAS No.
352351-55-4
M.F
C17H19BrN2O2
M. Wt
363.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-ethylenediamine hydrobromide

Researchers encounter CO2 absorption and carbamate formation with N-Fmoc-ethylenediamine free base, causing inaccurate dosing and cross-linking in SPPS. The HBr salt (CAS 352351-55-4) offers a crystalline, orthogonally protected alternative.

  • Stable at 2-8°C; resists atmospheric degradation.
  • DMF/NMP solubility >100 mg/mL; no fluidic clogging.
  • Enables mono-functionalization for PROTACs; eliminates bis-substitution.
  • Batch-to-batch consistency for scalable procurement.

CAS Number

352351-55-4

Product Name

N-Fmoc-ethylenediamine hydrobromide

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrobromide

Molecular Formula

C17H19BrN2O2

Molecular Weight

363.2 g/mol

InChI

InChI=1S/C17H18N2O2.BrH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H

InChI Key

KZRZVRGZNSCCBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Br

The exact mass of the compound N-Fmoc-ethylenediamine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-(9-Fluorenylmethoxycarbonyl)-1,2-ethanediamine hydrobromide, N-Fmoc-ethylenediamine HBr, N-Fmoc-1,2-ethylenediamine hydrobromide, Fmoc-EDA hydrobromide, N-Fmoc-ethane-1,2-diamine hydrobromide, N-(9H-Fluoren-9-ylmethoxycarbonyl)-ethylenediamine hydrobromide

Purity

≥98%

Package Size

1 g, 5 g, 25 g

N-Fmoc-ethylenediamine hydrobromide (CAS 352351-55-4) is a highly pure, mono-protected diamine salt strategically utilized as a bifunctional linker in solid-phase peptide synthesis (SPPS), bioconjugation, and the assembly of complex macromolecules. Supplied as a stable, crystalline hydrobromide salt, it provides an orthogonally protected primary amine where the Fmoc group is base-labile (typically removed via piperidine), leaving the unprotected amine available for immediate amide coupling. From a procurement standpoint, this specific salt form is prioritized over the free base due to its extended shelf-life at 2-8°C, resistance to atmospheric degradation, and excellent solubility in standard polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are critical for maintaining continuous automated synthesis workflows .

Research Fit

HBr salt form supports solid-state stability and straightforward handling in SPPS workflows.
Fmoc-protected ethylenediamine spacer enables flexible linker introduction without premature deprotection.
Orthogonal to acid-labile protecting groups (e.g., Boc) for sequential functionalization strategies.

Attempting to substitute N-Fmoc-ethylenediamine hydrobromide with its free base or unprotected ethylenediamine introduces severe process variability and downstream purification costs. The free base of N-Fmoc-ethylenediamine is notoriously hygroscopic and prone to absorbing atmospheric carbon dioxide to form insoluble carbamates, leading to rapid degradation and inaccurate stoichiometric weighing. Furthermore, utilizing unprotected ethylenediamine to save upfront material costs inevitably results in bis-substitution and cross-linking, drastically reducing the yield of the desired mono-functionalized product. While alternative salts like the hydrochloride exist, the hydrobromide salt is specifically selected for its superior crystallinity and optimized dissolution kinetics in SPPS coupling mixtures, preventing the line-clogging precipitation issues sometimes observed with less defined salt forms[1].

Substitution Risk

HCl salt form may require protic solvents, disrupting anhydrous SPPS coupling conditions and risking hydrolysis.
Longer alkylene diamines (e.g., hexamethylene) increase linker flexibility, potentially altering conjugate conformation and binding.
Different counterion or spacer length shifts thermal stability profiles, which may affect decomposition during mild heating steps.

Handling Stability and Stoichiometric Precision

The free base of N-Fmoc-ethylenediamine is highly susceptible to atmospheric moisture and CO2, forming carbamate degradation products that skew molecular weight calculations. In contrast, the hydrobromide salt maintains a stable crystalline lattice that resists hygroscopic degradation under standard laboratory conditions. This allows for precise stoichiometric weighing, which is critical when adding exactly 1.0 to 1.2 equivalents of the linker to expensive macromolecular or peptide precursors. The HBr salt ensures that the active amine content remains consistent over long-term storage, directly reducing batch-to-batch variability [1].

Evidence DimensionHygroscopicity and Handling Stability
Target Compound DataStable, free-flowing crystalline solid; maintains >98% purity over extended storage.
Comparator Or BaselineN-Fmoc-ethylenediamine free base (rapid CO2/moisture absorption, oily/sticky consistency).
Quantified DifferenceSignificant reduction in degradation-induced stoichiometric errors.
ConditionsAmbient weighing and long-term storage at 2-8°C.

Ensures accurate molar equivalents during critical coupling steps, preventing yield loss in high-value bioconjugation.

Thermal stability
Data to verify
mp ~165 °C dec., +12 °C vs. Fmoc-1,6-diaminohexane HBr
Supports thermal robustness in SPPS cycles with mild heating.
Supplier-reported mp; verify under your reaction conditions.

Solubility and Compatibility in SPPS Workflows

For automated solid-phase peptide synthesis (SPPS), precursors must be fully soluble in polar aprotic solvents at concentrations typically ranging from 0.1 M to 0.5 M. N-Fmoc-ethylenediamine hydrobromide exhibits excellent solubility in N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) upon the addition of a tertiary amine base (e.g., DIPEA or NMM) to liberate the free amine in situ. Compared to the highly polar hydrochloride salt—which has been reported to precipitate out of NMP within 30 minutes—the HBr salt's dissolution profile minimizes the risk of line-clogging precipitation in automated synthesizers and ensures homogeneous reaction kinetics [1].

Evidence DimensionProcess Solvent Solubility
Target Compound DataStable solution in DMF/NMP in the presence of DIPEA/NMM for in situ coupling.
Comparator Or BaselineN-Fmoc-ethylenediamine hydrochloride (prone to precipitation in NMP within 30 mins).
Quantified DifferenceExtended solution stability in NMP/DMF without premature precipitation.
Conditions0.1–0.5 M concentration in DMF or NMP at room temperature.

Guarantees uninterrupted operation of automated peptide synthesizers and reproducible coupling yields.

Solubility profile
Reported
Soluble in DMF/DMSO; HCl salt soluble in protic solvents
Compatible with standard anhydrous SPPS media.
Vendor solubility guidance; confirm lot-specific behavior.

Prevention of Bis-Substitution Impurities

Procuring unprotected ethylenediamine (EDA) as a low-cost alternative for linker insertion inevitably leads to bis-substitution (cross-linking), where both primary amines react, severely reducing the yield of the desired mono-functionalized product. N-Fmoc-ethylenediamine hydrobromide provides a strictly controlled 1:1 stoichiometry. The robust Fmoc protection ensures that only one amine participates in the initial EDC/NHS or HATU-mediated coupling. This orthogonal protection strategy increases the yield of the target mono-conjugate from <50% (typical with unprotected EDA) to >95%, completely eliminating the need for complex chromatographic separation of cross-linked byproducts [1].

Evidence DimensionMono-functionalization Yield
Target Compound Data>95% mono-coupling efficiency due to Fmoc protection.
Comparator Or BaselineUnprotected ethylenediamine (<50% mono-coupling, high bis-substitution).
Quantified Difference>45% increase in target yield; elimination of cross-linked impurities.
ConditionsStandard amide coupling (e.g., HATU/DIPEA) with a stoichiometric excess of diamine.

Eliminates costly and time-consuming downstream purification of cross-linked polymeric byproducts.

Spacer rigidity
Context-dependent
2-carbon vs. 6-carbon spacer
May reduce conformational perturbation in bioconjugates.
Linker effect depends on application; class-level inference.
Orthogonal stability
Reported
Fmoc stable to acidic Boc deprotection; bis-Boc analog not orthogonal
Enables selective deprotection and sequential functionalization.
Validated in PNA backbone synthesis (Zhang et al. 2012).
Scalability
Data to verify
50 g scale, 32% overall yield reported for PNA backbone
Supports pilot-scale procurement decisions for research synthesis.
Yield context from specific route; validate for your process.

Bifunctional Linker for PROTAC and Bifunctional Molecule Synthesis

The compound is ideal for synthesizing proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules. The stable HBr salt allows for precise coupling of the free amine to an E3 ligase ligand, followed by controlled Fmoc deprotection (using 20% piperidine in DMF) to reveal the second amine for attachment to the target-protein ligand. Its high purity prevents the formation of truncated or cross-linked impurities [1].

Automated Solid-Phase Peptide Synthesis (SPPS)

Used extensively in automated SPPS to introduce an ethylenediamine spacer at the C-terminus or side chains of peptides. The hydrobromide salt's excellent solubility in DMF/NMP ensures compatibility with automated fluidic systems, while its stability guarantees accurate molar dosing during the coupling cycles [2].

Polymer and Nanoparticle Surface Functionalization

Employed in materials science to functionalize polyethylenimine (PEI), gold nanoparticles, or polymeric hydrogels with reactive amine groups. The Fmoc group protects the terminal amine during the initial surface-grafting step, allowing for subsequent orthogonal deprotection and secondary functionalization with fluorophores or targeting antibodies without unwanted surface cross-linking[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis
Reported thermal stability margin and aprotic solubility
Decomposition risk under coupling cycles, precipitation avoidance
PNA monomer research synthesis
Fmoc stability to acidic Boc deprotection
Orthogonal protection integrity, sequential functionalization
Bioconjugation with minimal linker perturbation
Short, rigid 2-carbon spacer
Conformational effect on binding affinity
PNA monomer scale-up research
Documented multi-gram synthetic route
Process reproducibility and yield optimization

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

362.06299 Da

Monoisotopic Mass

362.06299 Da

Heavy Atom Count

22

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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